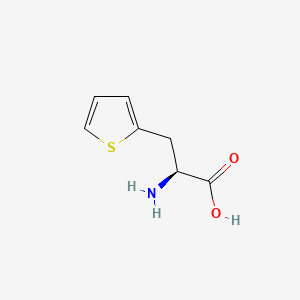

3-(2-Thienyl)-L-alanine

Descripción general

Descripción

Beta-2-tienil-L-alanina: es un aminoácido que contiene una cadena lateral de tiofeno. Es un antagonista de la fenilalanina y se utiliza en la prueba de Guthrie para el diagnóstico temprano de la fenilcetonuria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La beta-2-tienil-L-alanina se puede sintetizar mediante diversos métodos. Un método común implica el uso de un catalizador de hidrogenación quiral. Otro método implica una reacción fotolítica que utiliza ácido dibenzoiltartárico quiral o sus derivados como agente fotolítico . Además, se pueden utilizar reacciones biológicas con microorganismos o enzimas para producir beta-2-tienil-L-alanina .

Métodos de producción industrial: La producción industrial de beta-2-tienil-L-alanina a menudo implica el uso de catalizadores de hidrogenación quirales o agentes fotolíticos para lograr una alta pureza óptica. Estos métodos son preferidos debido a su eficiencia y capacidad para producir grandes cantidades del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: La beta-2-tienil-L-alanina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para diferentes aplicaciones .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones de reacción típicamente implican temperaturas controladas y niveles de pH para asegurar el resultado deseado .

Principales productos: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de beta-2-tienil-L-alanina, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(2-Thienyl)-L-alanine is primarily recognized for its role in the synthesis of pharmacologically active compounds. Notably, it is an essential precursor in the production of therapeutics such as:

- Icatibant : A selective bradykinin B2 receptor antagonist used for treating hereditary angioedema. The compound's thienyl group contributes to the drug's efficacy by enhancing its binding affinity to the target receptor .

- Labradimil : This compound is known for increasing blood-brain barrier permeability, facilitating the delivery of therapeutic agents to the central nervous system. The presence of the thienyl moiety is crucial for its biological activity .

Case Study: Optical Isomer Production

Research has demonstrated methods for preparing optically active this compound with high purity using chiral resolving agents. Such advancements are vital for developing drugs with specific stereochemical configurations that significantly influence their pharmacodynamics and pharmacokinetics .

Biological Research

The compound has also been explored in various biological contexts:

- Antimicrobial Studies : In animal models, this compound has been investigated for its effects on the gastrointestinal microbiome. Studies indicate that mice treated with this compound showed altered susceptibility to infections, suggesting potential applications in managing gut health and microbial resistance .

- Cell Cycle Regulation : Research involving Saccharomyces cerevisiae (yeast) revealed that exposure to this compound analogs resulted in transient cell cycle arrest. This finding underscores its potential as a tool for studying cell cycle dynamics and developing anti-cancer strategies .

Material Science

Beyond biological applications, this compound has implications in material science:

- Conducting Polymers : The compound can be utilized in synthesizing conducting polymer complexes. These materials are significant for developing advanced electronic devices due to their unique electrical properties .

Data Table: Summary of Applications

Mecanismo De Acción

La beta-2-tienil-L-alanina ejerce sus efectos actuando como un antagonista de la fenilalanina. Se dirige a la fenilalanina-4-hidroxilasa, una enzima involucrada en el metabolismo de la fenilalanina . Al inhibir esta enzima, la beta-2-tienil-L-alanina altera el metabolismo normal de la fenilalanina, lo que lleva a diversos efectos biológicos .

Comparación Con Compuestos Similares

Compuestos similares:

Fenilalanina: Un aminoácido esencial con una estructura similar pero carece de la cadena lateral de tiofeno.

Tirosina: Otro aminoácido similar a la fenilalanina pero con un grupo hidroxilo en el anillo de benceno.

Singularidad: La beta-2-tienil-L-alanina es única debido a su cadena lateral de tiofeno, que imparte propiedades químicas y biológicas distintas. Esta singularidad la hace valiosa para aplicaciones específicas donde otros aminoácidos pueden no ser adecuados .

Actividad Biológica

Overview

3-(2-Thienyl)-L-alanine, also known as L-2-thienylalanine, is an amino acid derivative characterized by a thiophene side chain. This compound is notable for its biological activity, particularly its role as a competitive substrate analogue and activator of human phenylalanine hydroxylase (hPAH), an enzyme critical for phenylalanine metabolism. Understanding the biological activity of this compound involves examining its biochemical properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula: C₉H₉N₁O₂S

- Molecular Weight: 171.22 g/mol

- CAS Number: 22951-96-8

- Solubility: Soluble in water and various organic solvents .

This compound primarily interacts with human phenylalanine hydroxylase. The mechanism involves:

- Competitive Substrate Analogue : It mimics L-phenylalanine, allowing it to bind to the active site of hPAH. However, unlike L-phenylalanine, it does not undergo hydroxylation, which results in the inhibition of normal enzymatic activity .

- Activation of hPAH : Binding of this compound induces a conformational change in hPAH, shifting it from a low-activity to a high-activity state. This activation is crucial for modulating the enzyme's function within metabolic pathways .

Biochemical Pathways

The interaction of this compound with hPAH affects several biochemical pathways:

- Phenylalanine Metabolism : By acting as a substrate analogue, it alters the metabolic flux of phenylalanine to tyrosine, potentially leading to increased levels of phenylalanine in certain conditions .

- Impact on Protein Synthesis : Substitution of phenylalanine with this compound in protein structures can disrupt normal protein function and synthesis pathways.

Inhibition and Activation Studies

Research has demonstrated that this compound can inhibit growth in certain organisms due to its interference with protein synthesis. The compound's dual role as both an inhibitor and an activator highlights its potential utility in therapeutic contexts related to metabolic disorders.

Case Studies

- Phenylketonuria (PKU) : In patients with PKU, elevated levels of phenylalanine due to defective PAH can lead to neurological issues. The use of this compound in experimental settings has shown promise in modulating PAH activity, potentially offering a therapeutic avenue for managing PKU .

- Melanogenesis : Elevated phenylalanine levels have been linked to reduced melanin production and increased melanoma risk. Studies indicate that compounds like this compound could influence melanin synthesis pathways through their action on PAH, suggesting implications for skin cancer research .

| Property | Value |

|---|---|

| Molecular Weight | 171.22 g/mol |

| Solubility | Water-soluble |

| Interaction with hPAH | Competitive substrate analogue |

| Effect on PAH | Activator (high activity state) |

Case Study Results on PKU Management

| Study | Findings |

|---|---|

| Grimm et al., 1977 | Identified residual PAH function in carriers |

| Ayush et al., 2016 | Elevated phenylalanine inhibits melanin production |

| Farishian & Whittaker, 1980 | Phenylalanine levels affect melanoma risk |

Propiedades

IUPAC Name |

(2S)-2-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOFYLAWDLQMBZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177100 | |

| Record name | 3-(2-Thienyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22574-47-6, 22951-96-8 | |

| Record name | 3-(2-Thienyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022574476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-2-Thienyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022951968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-2-Thienyl-L-alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(2-Thienyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-THIENYL)-L-ALANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-2-THIENYL-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EMW41BM77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 3-(2-Thienyl)-L-alanine interact with human phenylalanine hydroxylase (hPAH), and what are the downstream effects?

A: this compound binds to hPAH, a key enzyme in phenylalanine metabolism, mimicking the natural substrate L-phenylalanine. [, ] This binding triggers a conformational change in hPAH, transitioning it from a low-activity state to a high-activity state. [] This transition, observable through techniques like surface plasmon resonance, suggests that TIH acts as an activator of hPAH. [] While TIH can bind to the active site, it does not undergo the hydroxylation reaction typical of L-phenylalanine, making it a competitive substrate analog. [, ]

Q2: What is known about the structural characteristics of this compound?

A: While specific spectroscopic data is limited in the provided research, we know that this compound is a non-natural amino acid. Its structure replaces the benzene ring of phenylalanine with a thiophene ring. This substitution significantly impacts its interaction with enzymes like hPAH. [, ] Crystallographic studies have provided detailed insights into the binding mode of TIH within the active site of hPAH, highlighting the influence of the thiophene ring on its binding orientation and interactions with key residues. [, ]

Q3: How does the structure of this compound relate to its activity on human phenylalanine hydroxylase?

A: The replacement of the benzene ring in phenylalanine with the thiophene ring in this compound is crucial for its interaction with hPAH. [, ] Studies employing structural analogs of TIH, particularly those with modifications to the thiophene ring, could shed light on the specific structural features responsible for its binding affinity and ability to induce the active conformation in hPAH. Understanding these structure-activity relationships is crucial for designing more potent and selective modulators of hPAH activity.

Q4: Beyond human phenylalanine hydroxylase, does this compound interact with other enzymes?

A: Research indicates that this compound can also interact with ATP-phosphoribosyltransferase (ATP-PRT) from Mycobacterium tuberculosis. [] This enzyme, crucial for histidine biosynthesis in the bacteria, is structurally distinct from hPAH. Interestingly, TIH acts as an allosteric activator of ATP-PRT, showcasing its ability to modulate enzyme activity through diverse mechanisms. []

Q5: What are the implications of this compound's interaction with Mycobacterium tuberculosis ATP-phosphoribosyltransferase?

A: The discovery that this compound acts as an allosteric activator of ATP-PRT in Mycobacterium tuberculosis opens exciting avenues for research. [] Given that ATP-PRT is essential for the bacteria and absent in humans, understanding how TIH modulates its activity could provide valuable insights for developing novel anti-tuberculosis drugs. Further research is needed to explore the potential of TIH derivatives as leads for new therapeutic interventions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.